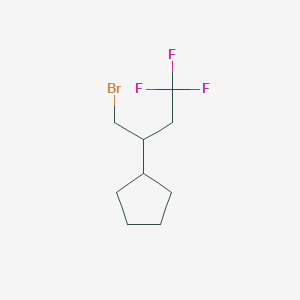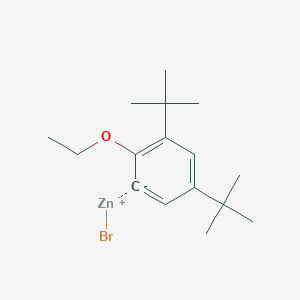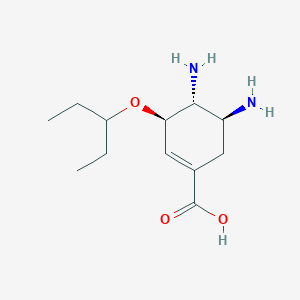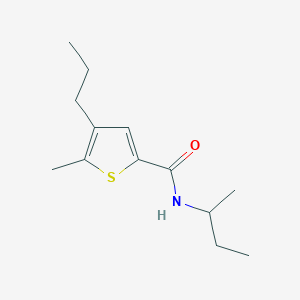
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a sec-butyl group, a methyl group, and a propyl group attached to the thiophene ring, along with a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The sec-butyl, methyl, and propyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various alkylated or acylated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex thiophene derivatives.
- Studied for its electronic properties in organic semiconductors.
Biology:
- Potential applications in the development of bioactive molecules due to its structural similarity to natural products.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide exerts its effects depends on its specific application. In electronic materials, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
n-Butylthiophene: Similar structure but lacks the sec-butyl and carboxamide groups.
5-Methylthiophene: Lacks the propyl and carboxamide groups.
Thiophene-2-carboxamide: Lacks the sec-butyl, methyl, and propyl groups.
Uniqueness: n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H21NOS |
|---|---|
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-methyl-4-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-5-7-11-8-12(16-10(11)4)13(15)14-9(3)6-2/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clave InChI |
CWOKNEXMZYCJDG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(SC(=C1)C(=O)NC(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


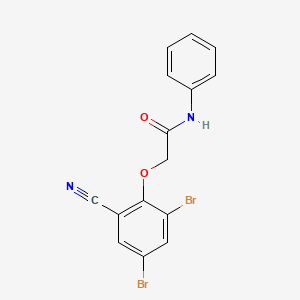
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

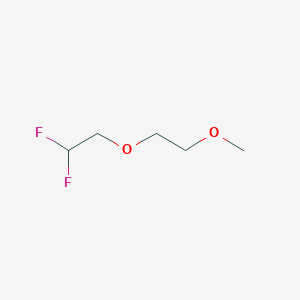
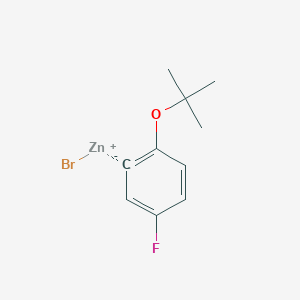

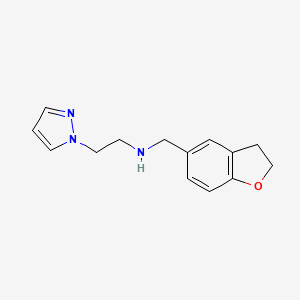
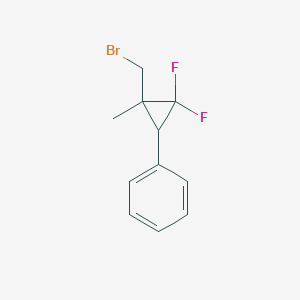
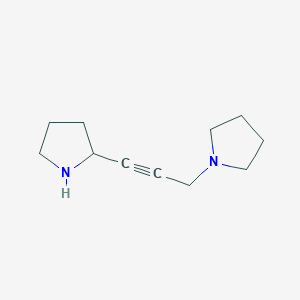
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
